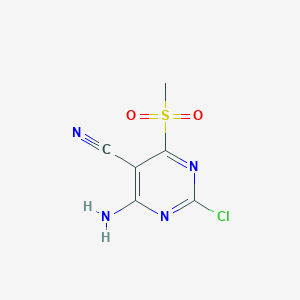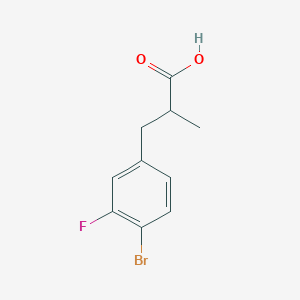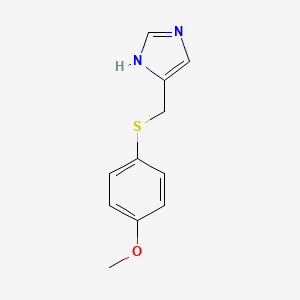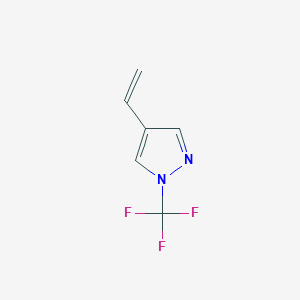
1-(Trifluoromethyl)-4-vinyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)-4-vinyl-1H-pyrazole is a compound that features a trifluoromethyl group and a vinyl group attached to a pyrazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-4-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of trifluoromethylated hydrazones with vinyl ketones under mild conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethyl)-4-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazolines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium trifluoroacetate.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Sodium trifluoroacetate in the presence of copper(I) iodide (CuI) for nucleophilic substitution.
Major Products:
Epoxides and diols: from oxidation.
Pyrazolines: from reduction.
Trifluoromethyl-substituted derivatives: from substitution reactions.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)-4-vinyl-1H-pyrazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)-4-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways . The vinyl group can undergo polymerization, contributing to the compound’s utility in material science .
Comparación Con Compuestos Similares
- 1-(Trifluoromethyl)-3-vinyl-1H-pyrazole
- 1-(Trifluoromethyl)-4-ethyl-1H-pyrazole
- 1-(Trifluoromethyl)-5-vinyl-1H-pyrazole
Comparison: 1-(Trifluoromethyl)-4-vinyl-1H-pyrazole is unique due to the specific positioning of the vinyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological activities, making it a distinct and valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H5F3N2 |
|---|---|
Peso molecular |
162.11 g/mol |
Nombre IUPAC |
4-ethenyl-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H5F3N2/c1-2-5-3-10-11(4-5)6(7,8)9/h2-4H,1H2 |
Clave InChI |
FPJQNVNDQMZCCO-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CN(N=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


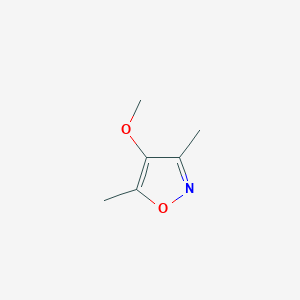
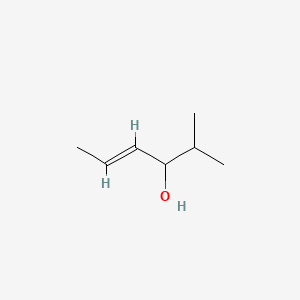

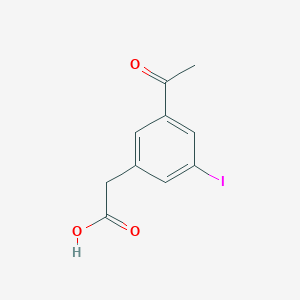

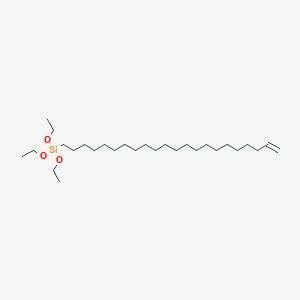
![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)
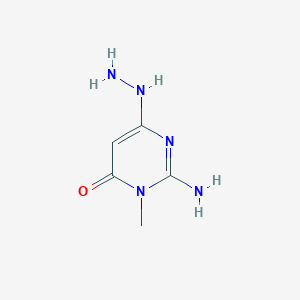
![5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B13123456.png)
